molecular formula C6H2Cl4 B3044123 1,2,3,4-Tetrachlorobenzene-D2 CAS No. 2199-73-7

1,2,3,4-Tetrachlorobenzene-D2

Cat. No.: B3044123
CAS No.: 2199-73-7
M. Wt: 217.9 g/mol
InChI Key: GBDZXPJXOMHESU-QDNHWIQGSA-N
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Description

1,2,3,4-Tetrachlorobenzene-D2 is a deuterated form of 1,2,3,4-tetrachlorobenzene, a chlorinated benzene derivative. This compound is characterized by the presence of four chlorine atoms attached to a benzene ring, with two of the hydrogen atoms replaced by deuterium. The molecular formula for this compound is C6H2D2Cl4, and it has a molecular weight of 217.90 g/mol .

Mechanism of Action

Target of Action

1,2,3,4-Tetrachlorobenzene-D2 is a variant of tetrachlorobenzene, which is a group of three isomeric chlorobenzenes

Mode of Action

They can cause oxidative stress and disrupt cellular membranes, leading to cell damage .

Biochemical Pathways

1,2,3,4-Tetrachlorobenzene is degraded by Pseudomonas chlororaphis, which uses it as a sole source of carbon and energy . The degradation pathway involves several steps, including the action of chlorobenzene dioxygenase, dehydrodiol dehydrogenase, catechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase . The end products of this pathway are carbon dioxide and chloride ions .

Pharmacokinetics

It’s known that chlorinated benzenes are generally lipophilic and can accumulate in fatty tissues . They can also undergo bioaccumulation in the food chain . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.

Result of Action

Chlorinated benzenes can cause various toxic effects, including liver damage, skin irritation, and possibly cancer . They can also disrupt endocrine function .

Action Environment

At 20°C, 1,2,3,4-Tetrachlorobenzene is a solid with low volatility and low solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly . In the dissolved phase, 1,2,3,4-Tetrachlorobenzene can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing .

Preparation Methods

1,2,3,4-Tetrachlorobenzene-D2 can be synthesized through the chlorination of 1,3,5-trichlorobenzene. The reaction involves the substitution of hydrogen atoms with chlorine atoms under specific conditions. The deuterated form is obtained by using deuterated reagents or solvents during the chlorination process .

Industrial Production Methods: The industrial production of this compound typically involves the chlorination of 1,3,5-trichlorobenzene in the presence of a deuterium source. This process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and deuterium .

Chemical Reactions Analysis

1,2,3,4-Tetrachlorobenzene-D2 undergoes various chemical reactions, including:

1. Substitution Reactions:

    Reagents and Conditions: Chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst.

    Major Products: Higher chlorinated benzenes or polychlorinated biphenyls.

2. Reduction Reactions:

    Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Major Products: Partially dechlorinated benzenes.

3. Oxidation Reactions:

Scientific Research Applications

1,2,3,4-Tetrachlorobenzene-D2 is widely used in scientific research due to its unique properties. Some of its applications include:

1. Environmental Contaminant Analysis:

2. Catalytic Decomposition Research:

3. Molecular Structure Analysis:

Comparison with Similar Compounds

1,2,3,4-Tetrachlorobenzene-D2 can be compared with other tetrachlorobenzene isomers, such as:

1. 1,2,3,5-Tetrachlorobenzene:

2. 1,2,4,5-Tetrachlorobenzene:

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable in isotopic labeling studies and environmental analysis. Its deuterated form allows for more precise tracking and analysis in various scientific applications .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5,6-dideuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H/i1D,2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDZXPJXOMHESU-QDNHWIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289249
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-73-7
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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